molecular formula C8H5ClN2O B7777724 5-Chlorocinnolin-4-ol CAS No. 1076-16-0

5-Chlorocinnolin-4-ol

Cat. No.: B7777724
CAS No.: 1076-16-0
M. Wt: 180.59 g/mol
InChI Key: VGYNFJOQGOSTCP-UHFFFAOYSA-N
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Description

5-Chlorocinnolin-4-ol is a heterocyclic compound with the molecular formula C8H5ClN2O It belongs to the class of cinnolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorocinnolin-4-ol typically involves the reaction of 4-chlorocinnoline with hydroxylating agents. One common method includes the use of sulfuric acid (H2SO4) as a catalyst to facilitate the hydroxylation process . Another approach involves the nitration of 4-chlorocinnoline followed by reduction to yield the desired hydroxylated product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorocinnolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, hydroxylated cinnolines, and aminated cinnolines .

Mechanism of Action

The mechanism of action of 5-Chlorocinnolin-4-ol involves its interaction with various molecular targets. It can inhibit enzymes involved in DNA synthesis and repair, leading to cell death. The compound also affects cellular signaling pathways, which can result in the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: 5-Chlorocinnolin-4-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

5-chloro-1H-cinnolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)7(12)4-10-11-6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYNFJOQGOSTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148105
Record name 5-Chloro-4-cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-16-0
Record name 5-Chloro-4-cinnolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC114070
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-4-cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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